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Foreword for the Research Community: The thermochemical landscape of novel or less-

common compounds is often uncharted territory. This guide addresses the specific case of 4-
bromo-2-chloro-3-methylphenol, a molecule for which detailed experimental thermochemical

data is not readily available in public literature. Rather than presenting a simple data sheet, this

document serves as a comprehensive methodological roadmap for researchers, scientists, and

drug development professionals. It is designed to empower you with the foundational

knowledge and practical protocols required to determine these critical properties in your own

laboratories. We will delve into the causality behind experimental choices, the integration of

computational chemistry, and the self-validating systems that ensure data integrity.

Strategic Importance of Thermochemical Data
In the realms of pharmaceutical development, chemical process safety, and environmental risk

assessment, a thorough understanding of a molecule's thermochemical properties is not

merely academic—it is a cornerstone of informed decision-making. For a halogenated phenol

such as 4-bromo-2-chloro-3-methylphenol, these properties govern its stability, reactivity,

and energy content.
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Enthalpy of Formation (ΔfH°): This fundamental value dictates the energy required to form

the compound from its constituent elements. It is critical for calculating reaction enthalpies

and assessing the thermodynamic feasibility of synthetic pathways.

Enthalpy of Combustion (ΔcH°): A key parameter for safety analysis, the enthalpy of

combustion quantifies the energy released during complete oxidation. This information is

vital for designing safe manufacturing processes and for understanding potential fire

hazards.

Enthalpies of Phase Transition (ΔfusH°, ΔsubH°, ΔvapH°): The energies required for melting,

sublimation, and vaporization are crucial for designing purification processes like

crystallization and distillation, as well as for predicting the compound's physical state and

vapor pressure at different temperatures.

Heat Capacity (Cp): This property is essential for chemical engineering calculations,

including reactor design and heat transfer modeling.

Thermal Stability: Understanding the temperature at which the molecule begins to

decompose is paramount for determining safe storage and handling conditions and for

predicting the potential formation of hazardous byproducts.[1][2]

Molecular Identity of 4-Bromo-2-chloro-3-
methylphenol
A precise understanding of the molecule's structure is the starting point for any thermochemical

investigation.

IUPAC Name: 4-bromo-2-chloro-3-methylphenol[3]

Molecular Formula: C₇H₆BrClO[3]

Molecular Weight: 221.48 g/mol [3]

CAS Number: 1799612-08-0[4]

SMILES: CC1=C(C=CC(=C1Cl)O)Br[3]
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2D Structure:

Caption: 2D representation of 4-Bromo-2-chloro-3-methylphenol.

Experimental Determination of Thermochemical
Properties
The following sections detail the gold-standard experimental methodologies for determining the

key thermochemical properties of halogenated aromatic compounds.

Enthalpy of Combustion and Formation via Rotating-
Bomb Calorimetry
For halogenated compounds, standard static-bomb calorimetry is insufficient due to the

formation of corrosive acidic gases (HCl, HBr) and potential for incomplete combustion. A

rotating-bomb calorimeter is the authoritative choice. The rotation ensures that the bomb's

internal surfaces are thoroughly washed with a reducing solution (e.g., arsenious oxide or

hydrazine dihydrochloride solution), which quantitatively reduces any free halogens and oxy-

halogens to halide ions, ensuring a well-defined final state.[5]

Principle of Causality: The combustion of an organic compound containing C, H, O, Cl, and Br

in a high-pressure oxygen environment releases a measurable quantity of heat. By precisely

measuring the temperature change of the surrounding water bath and accounting for the heat

capacity of the calorimeter system (the "calorimeter constant," ε_calor), the energy of

combustion can be determined. The standard enthalpy of formation can then be derived using

Hess's Law.

Experimental Protocol:

Sample Preparation:

Press a precise mass (typically 0.5 - 1.0 g) of 4-bromo-2-chloro-3-methylphenol into a

pellet. Due to the hygroscopic and oxidative tendencies of phenols, this should be done in

a dry, inert atmosphere (e.g., a glovebox).[6]
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Seal the pellet inside a polyethylene bag of known mass and heat of combustion. This

prevents sublimation and reaction with oxygen before ignition.[6]

Bomb Charging:

Place the sealed sample in a platinum crucible within the rotating-bomb.

Add a known volume (e.g., 10 mL) of a reducing solution (e.g., As₂O₃ solution) to the

bomb to dissolve the resulting mineral acids.

Attach a platinum fuse wire in contact with the sample and connect it to the firing

electrodes.

Seal the bomb and pressurize it with high-purity oxygen (typically to 3.04 MPa).[5]

Calorimetric Measurement:

Submerge the sealed bomb in a precisely measured mass of water in the calorimeter's

insulated vessel.

Allow the system to reach thermal equilibrium while stirring. Record the initial temperature

for a defined period.

Ignite the sample by passing a current through the fuse wire.

Record the temperature rise until a stable final temperature is reached.

After the main period, initiate rotation of the bomb to ensure complete absorption and

reaction of the combustion products with the internal solution.

Post-Combustion Analysis:

Vent the bomb and analyze the gaseous contents for unreacted O₂ and the presence of

CO (to confirm complete combustion).

Analyze the liquid phase within the bomb for hydrobromic, hydrochloric, and nitric acids

(from residual N₂ in the bomb) via titration or ion chromatography. This is crucial for

applying necessary thermochemical corrections.
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Calculation:

The raw temperature change (ΔT) is corrected for heat exchange with the surroundings.

The standard energy of combustion (ΔcU°) is calculated using the formula: ΔcU° = -

(ε_calor * ΔT - ΔU_ign - ΔU_bag - ΔU_acids) where ΔU terms represent the energy

contributions from ignition, the polyethylene bag, and the formation of acids.

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.

Finally, the standard enthalpy of formation (ΔfH°) is derived using the known standard

enthalpies of formation for CO₂(g), H₂O(l), HBr(aq), and HCl(aq).

Experimental Workflow: Rotating-Bomb Calorimetry
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Caption: Workflow for determining enthalpy of combustion.
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Enthalpy of Fusion via Differential Scanning Calorimetry
(DSC)
DSC is a powerful technique for measuring the heat flow associated with thermal transitions in

a material. The enthalpy of fusion (melting) is determined by heating a sample at a constant

rate and measuring the energy absorbed during the solid-to-liquid phase transition.

Protocol Outline:

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified

standards (e.g., indium).

Sample Preparation: Accurately weigh a small amount (2-5 mg) of 4-bromo-2-chloro-3-
methylphenol into an aluminum DSC pan and hermetically seal it.

Measurement: Place the sample pan and an empty reference pan into the DSC cell. Heat

the sample at a controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to

melting. The area of this peak is directly proportional to the enthalpy of fusion (ΔfusH°).

Enthalpy of Sublimation via Knudsen Effusion Method
The enthalpy of sublimation (ΔsubH°) is a measure of the energy required for a substance to

transition from the solid to the gaseous state. It can be derived from vapor pressure

measurements at different temperatures using the Clausius-Clapeyron equation. The Knudsen

effusion method is a reliable technique for measuring the low vapor pressures of solids.[7][8][9]

[10]

Principle of Causality: A sample is placed in a thermostatically controlled cell with a small

orifice. In a high vacuum, molecules escape (effuse) through the orifice at a rate proportional to

the vapor pressure. By measuring the rate of mass loss over time, the vapor pressure can be

calculated.

Experimental Protocol:
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Cell Preparation: Load a precisely weighed amount of crystalline 4-bromo-2-chloro-3-
methylphenol into the Knudsen effusion cell. The orifice dimensions must be known with

high accuracy.

System Setup: Place the cell in a high-vacuum chamber and heat it to a desired, constant

temperature.

Measurement: Monitor the mass of the cell over time using a sensitive microbalance. The

rate of mass loss ( dm/dt ) should be constant at a given temperature.

Repeat: Repeat the measurement at several different temperatures.

Calculation:

The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation:

P = (dm/dt) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the ideal gas constant,

and M is the molar mass.

The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T,

according to the integrated Clausius-Clapeyron equation: ln(P) = -ΔsubH°/R * (1/T) + C

Experimental Workflow: Knudsen Effusion
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Caption: Workflow for Knudsen effusion vapor pressure measurement.

Computational Thermochemistry: An Essential
Complement
When experimental data is lacking, high-level computational chemistry provides a robust and

reliable alternative for predicting thermochemical properties, particularly the gas-phase

enthalpy of formation.[11] Methods like Gaussian-3 (G3) and Gaussian-4 (G4) theory are

composite methods designed to achieve high accuracy (typically within ±1 kcal/mol) by

combining results from different levels of theory and basis sets.[11]

Computational Workflow:
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Geometry Optimization: The 3D structure of 4-bromo-2-chloro-3-methylphenol is
optimized using a reliable density functional theory (DFT) method (e.g., B3LYP) with a

suitable basis set (e.g., 6-31G(d)).

Vibrational Frequencies: The vibrational frequencies are calculated at the same level of

theory to confirm the structure is a true minimum on the potential energy surface and to

obtain the zero-point vibrational energy (ZPVE).

Single-Point Energy Calculations: A series of higher-level single-point energy calculations

are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with

progressively larger basis sets.

Composite Energy Calculation: The final G3/G4 energy is assembled from the results of the

previous steps, including corrections for basis set extension, electron correlation, and other

higher-level effects.

Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298.15

K is calculated using an atomization or isodesmic reaction scheme, which leverages the

highly accurate computed total energies and known experimental enthalpies of formation of

the reference species.

Computational Workflow: G3/G4 Theory
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Caption: Workflow for high-accuracy computational thermochemistry.

Summary of Thermochemical Data (Illustrative)
As no direct experimental data exists for 4-bromo-2-chloro-3-methylphenol, the following

table presents calculated values for the closely related isomer, 4-bromo-2-chlorophenol, to

provide an order-of-magnitude expectation for the properties of interest. These values were

obtained using the Joback group contribution method.[12][13]
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Property Symbol

Illustrative
Value (4-
bromo-2-
chlorophenol)

Unit
Recommended
Determination
Method

Standard Gas

Enthalpy of

Formation

ΔfH°(g) -108.83 kJ/mol

G3/G4

Calculation;

Rotating-Bomb

Calorimetry +

Knudsen

Effusion

Enthalpy of

Fusion
ΔfusH° 20.21 kJ/mol

Differential

Scanning

Calorimetry

(DSC)

Enthalpy of

Vaporization
ΔvapH° 55.72 kJ/mol

Knudsen

Effusion

Normal Boiling

Point
Tboil 506.70 K

Ebulliometry;

Knudsen

Effusion

(extrapolated)

Normal Melting

Point
Tfus 397.76 K

Differential

Scanning

Calorimetry

(DSC)

Note: These values are for the isomer 4-bromo-2-chlorophenol and are provided for illustrative

purposes only. They are not experimental values for 4-bromo-2-chloro-3-methylphenol.

Thermal Stability and Decomposition
Considerations
The thermal decomposition of halogenated phenols is a complex process that can lead to the

formation of hazardous byproducts.[1]
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Decomposition Onset: The temperature at which decomposition begins can be determined

using thermogravimetric analysis (TGA).

Decomposition Products: Under thermal stress, particularly in the presence of oxygen and

other materials, brominated and chlorinated aromatic compounds can be precursors to

highly toxic polybrominated and polychlorinated dibenzo-p-dioxins and dibenzofurans

(PBDD/Fs and PCDD/Fs).[1] The decomposition of the methyl group can also lead to the

formation of other volatile organic compounds.[14]

Mechanism: Decomposition often proceeds via the cleavage of the C-Br and C-Cl bonds,

which have lower bond dissociation energies than C-C or C-H bonds. The resulting radicals

can initiate complex reaction pathways. The presence of both bromine and chlorine raises

the possibility of forming mixed halogenated byproducts.[1]

A thorough investigation of thermal stability should include TGA coupled with mass

spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the

evolved gaseous products during decomposition.

Conclusion
This guide provides a comprehensive framework for the complete thermochemical

characterization of 4-bromo-2-chloro-3-methylphenol. By combining the precision of

experimental techniques like rotating-bomb calorimetry and Knudsen effusion with the

predictive power of high-level computational methods, researchers can generate the accurate

and reliable data essential for advancing drug development, ensuring process safety, and

conducting meaningful environmental assessments. The protocols and workflows detailed

herein represent a self-validating system, ensuring that the data obtained is robust,

reproducible, and grounded in fundamental thermodynamic principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://researchportal.murdoch.edu.au/esploro/outputs/journalArticle/Thermal-decomposition-of-brominated-flame-retardants/991005543894507891
https://research-hub.nrel.gov/en/publications/thermal-decomposition-mechanisms-of-the-methoxyphenols-formation--8/
https://researchportal.murdoch.edu.au/esploro/outputs/journalArticle/Thermal-decomposition-of-brominated-flame-retardants/991005543894507891
https://www.benchchem.com/product/b2693457?utm_src=pdf-body
https://www.benchchem.com/product/b2693457?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2693457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Research Portal [researchportal.murdoch.edu.au]

2. researchgate.net [researchgate.net]

3. 4-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 118157062 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 1799612-08-0|4-Bromo-2-chloro-3-methylphenol|BLD Pharm [bldpharm.com]

5. pubs.acs.org [pubs.acs.org]

6. publications.iupac.org [publications.iupac.org]

7. researchgate.net [researchgate.net]

8. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass
Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

9. scranton.edu [scranton.edu]

10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

11. Recent Advances in Computational Thermochemistry and Challenges for the Future -
Impact of Advances in Computing and Communications Technologies on Chemical Science
and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

12. Phenol, 4-bromo-2-chloro- (CAS 3964-56-5) - Chemical & Physical Properties by
Cheméo [chemeo.com]

13. chemeo.com [chemeo.com]

14. research-hub.nrel.gov [research-hub.nrel.gov]

To cite this document: BenchChem. [Thermochemical properties of 4-Bromo-2-chloro-3-
methylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2693457#thermochemical-properties-of-4-bromo-2-
chloro-3-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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